N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is a complex organic compound featuring a dimethylamino group attached to a phenyl group
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide typically involves the reaction of dimethylamino compounds with appropriate reagents under controlled conditions. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing methanol or dimethyl ether as methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as nitro and halogenated compounds, which are useful intermediates in further chemical synthesis .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as a photoinitiator, forming radicals upon UV irradiation, which then initiate polymerization reactions . The compound’s dimethylamino groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar reactivity and applications.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another photoinitiator with comparable properties.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators and in radical polymerization.
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its dual dimethylamino groups enhance its utility in various chemical reactions and industrial processes.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12(2)16(20)17-11-15(19(5)6)13-7-9-14(10-8-13)18(3)4/h7-10,12,15H,11H2,1-6H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJDPZGJPZTABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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